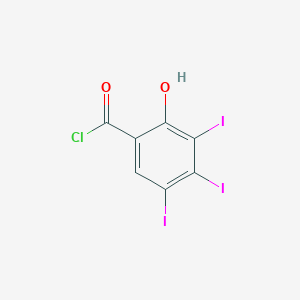
2-Hydroxy-3,4,5-triiodobenzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3,4,5-triiodobenzoyl chloride is an organic compound with the molecular formula C7H2ClI3O It is a derivative of benzoic acid, where three iodine atoms are substituted at the 3, 4, and 5 positions, and a hydroxyl group is present at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3,4,5-triiodobenzoyl chloride typically involves the iodination of 2-hydroxybenzoic acid followed by chlorination. The iodination process can be carried out using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The chlorination step involves the reaction of the iodinated product with thionyl chloride (SOCl2) under reflux conditions to yield the desired benzoyl chloride derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3,4,5-triiodobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of a catalyst to form biaryl or diaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like ammonia, ethanol, or thiolates under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Amides, Esters, Thioesters: Formed from substitution reactions.
Quinones and Hydroquinones: Resulting from oxidation and reduction reactions.
Biaryl and Diaryl Compounds: From coupling reactions.
Scientific Research Applications
2-Hydroxy-3,4,5-triiodobenzoyl chloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme inhibition and protein labeling due to its reactive chloride group.
Medicine: Investigated for its potential use in radiopharmaceuticals for imaging and diagnostic purposes.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3,4,5-triiodobenzoyl chloride involves its reactive chloride group, which can form covalent bonds with nucleophiles. This reactivity allows it to modify biological molecules such as proteins and nucleic acids, thereby affecting their function. The compound’s iodine atoms also contribute to its radiopacity, making it useful in imaging applications.
Comparison with Similar Compounds
Similar Compounds
- 2,3,5-Triiodobenzoic acid
- 2,4,6-Triiodophenol
- 3,5-Diiodosalicylic acid
Uniqueness
2-Hydroxy-3,4,5-triiodobenzoyl chloride is unique due to its specific substitution pattern and the presence of both hydroxyl and chloride functional groups
Properties
CAS No. |
79543-51-4 |
|---|---|
Molecular Formula |
C7H2ClI3O2 |
Molecular Weight |
534.25 g/mol |
IUPAC Name |
2-hydroxy-3,4,5-triiodobenzoyl chloride |
InChI |
InChI=1S/C7H2ClI3O2/c8-7(13)2-1-3(9)4(10)5(11)6(2)12/h1,12H |
InChI Key |
GPLZGMJYXHSTRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1I)I)I)O)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-ethyl-6-(2-ethyl-1,3,2-dioxaborolan-4-yl)-6,6a-dihydro-3aH-furo[3,4-d][1,3,2]dioxaborol-4-one](/img/structure/B14447731.png)
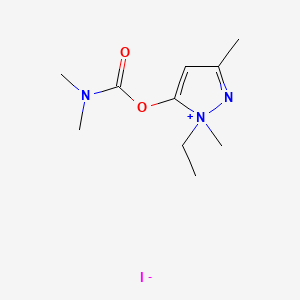
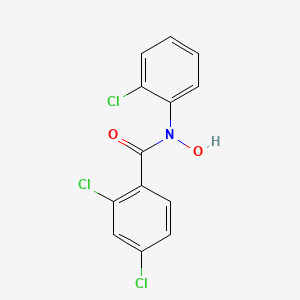
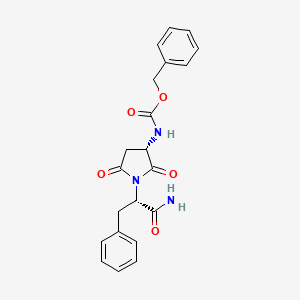
![3,3'-Diphenyl[1,1'-binaphthalene]-4,4'-diol](/img/structure/B14447757.png)
![N-[(4-Benzoylphenyl)methyl]-N,N-dimethyldodecan-1-aminium bromide](/img/structure/B14447764.png)
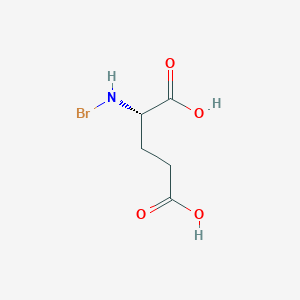
![1-[Tris(methylsulfanyl)methyl]cyclobutan-1-ol](/img/structure/B14447786.png)

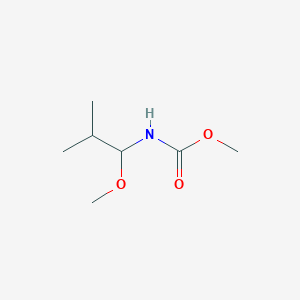
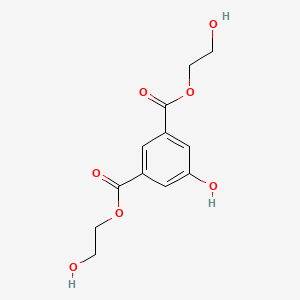
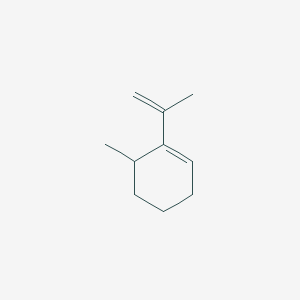
![2-[(8beta)-2-Chloro-6-methylergolin-8-yl]-2-oxoethyl benzoate](/img/structure/B14447810.png)

